molecular formula C14H11ClN4O3 B12918164 7-Chloro-N-ethyl-4-nitro-N-phenyl-2,1,3-benzoxadiazol-5-amine CAS No. 664988-56-1

7-Chloro-N-ethyl-4-nitro-N-phenyl-2,1,3-benzoxadiazol-5-amine

Cat. No.: B12918164
CAS No.: 664988-56-1
M. Wt: 318.71 g/mol
InChI Key: NCSQSGXSCJGMQI-UHFFFAOYSA-N
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Description

7-Chloro-N-ethyl-4-nitro-N-phenyl-2,1,3-benzoxadiazol-5-amine is a benzoxadiazole derivative characterized by a fused heterocyclic core (benzene fused with oxadiazole) and functionalized with chloro, nitro, and dual N-substituents (ethyl and phenyl groups). Benzoxadiazoles are electron-deficient aromatic systems known for their utility in medicinal chemistry, materials science, and agrochemicals due to their stability and ability to engage in π-π and dipole interactions . The chloro and nitro groups enhance electrophilicity, while the ethyl and phenyl substituents modulate solubility and steric effects. Though direct synthesis data for this compound are absent in the provided evidence, analogous benzoxadiazoles are synthesized via nitration and substitution reactions on precursor scaffolds .

Properties

CAS No.

664988-56-1

Molecular Formula

C14H11ClN4O3

Molecular Weight

318.71 g/mol

IUPAC Name

7-chloro-N-ethyl-4-nitro-N-phenyl-2,1,3-benzoxadiazol-5-amine

InChI

InChI=1S/C14H11ClN4O3/c1-2-18(9-6-4-3-5-7-9)11-8-10(15)12-13(17-22-16-12)14(11)19(20)21/h3-8H,2H2,1H3

InChI Key

NCSQSGXSCJGMQI-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)C2=C(C3=NON=C3C(=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Scheme Overview

  • Starting material: 7-chloro-4-nitro-2,1,3-benzoxadiazole (NBD-Cl)
  • Nucleophile: N-ethyl-N-phenylamine (a secondary amine)
  • Solvent: Commonly polar aprotic or protic solvents such as methanol, ethanol, or acetonitrile
  • Base: Sodium hydrogen carbonate or sodium hydroxide to neutralize HCl formed and facilitate substitution
  • Conditions: Room temperature to mild heating (20–50 °C)
  • Reaction time: From 1 hour to 24 hours depending on amine and solvent

The reaction proceeds as follows:

$$
\text{NBD-Cl} + \text{N-ethyl-N-phenylamine} \xrightarrow[\text{NaHCO}3]{\text{MeOH, EtOH, or ACN}} \text{this compound} + \text{NaCl} + \text{CO}2 + \text{H}_2\text{O}
$$

The formation of a red-brown Meisenheimer complex intermediate is often observed, which upon acidification or work-up converts to the yellow-orange final product.

Detailed Preparation Methodology

Reagents and Molar Ratios

Reagent Amount (example) Molar Ratio (NBD-Cl : Amine)
7-Chloro-4-nitro-2,1,3-benzoxadiazole (NBD-Cl) 1 g (approx. 4.7 mmol) 1
N-ethyl-N-phenylamine 1.1 eq (approx. 5.2 mmol) 1.1
Sodium hydrogen carbonate (NaHCO3) 3 eq (approx. 14 mmol) 3
Solvent (methanol, ethanol, or acetonitrile) 10 mL per gram of NBD-Cl -

Procedure

  • Dissolution: Suspend 7-chloro-4-nitro-2,1,3-benzoxadiazole in the chosen solvent (e.g., methanol).
  • Base addition: Add sodium hydrogen carbonate to the suspension to maintain a basic environment.
  • Amine addition: Add N-ethyl-N-phenylamine dropwise under stirring at room temperature.
  • Reaction time: Stir the mixture for 1 to 24 hours depending on the reactivity of the amine and solvent used.
  • Observation: The reaction mixture changes color to red-brown indicating Meisenheimer complex formation.
  • Work-up: Acidify or quench the reaction mixture if necessary, then pour into ice-cold water to precipitate the product.
  • Isolation: Filter the precipitate, wash with water, and dry under vacuum.
  • Purification: If needed, purify the product by preparative thin-layer chromatography (TLC) or recrystallization from ethanol.

Reaction Conditions Summary

Parameter Typical Range/Value
Temperature 20–50 °C
Reaction time 1–24 hours
Solvent Methanol, ethanol, acetonitrile
Base Sodium hydrogen carbonate or sodium hydroxide
Molar ratio (NBD-Cl : Amine) 1 : 1 to 1 : 2

Research Findings and Analytical Data

  • The substitution reaction proceeds smoothly with primary and secondary amines, including N-ethyl-N-phenylamine, yielding the corresponding 5-amino substituted benzoxadiazole derivatives with high purity.
  • The reaction mechanism involves the formation of a Meisenheimer complex intermediate, which is evidenced by the characteristic red-brown color of the reaction mixture.
  • Purification by preparative TLC or recrystallization yields crystalline products suitable for further analytical characterization.
  • UV-Vis spectroscopy of related NBD derivatives shows absorption maxima around 490 nm in ethanol, indicating strong chromophoric properties.
  • The presence of the nitro group and the benzoxadiazole ring system contributes to the compound's fluorescence, which is exploited in analytical applications.

Comparative Table of Preparation Parameters for NBD Derivatives

Compound Variant Amine Used Solvent Base Used Temp (°C) Reaction Time Purification Method
This compound N-ethyl-N-phenylamine Methanol/EtOH NaHCO3 20–50 1–24 h Preparative TLC/Recrystallization
7-Chloro-4-nitrobenzoxadiazole + Aniline (for comparison) Aniline Acetonitrile NaHCO3 20 24 h Crystallization
7-Chloro-4-nitrobenzoxadiazole + 4-Aminophenol 4-Aminophenol Ethanol NaHCO3 20–25 3 h Filtration and washing

Chemical Reactions Analysis

Types of Reactions

7-Chloro-N-ethyl-4-nitro-N-phenylbenzo[c][1,2,5]oxadiazol-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Amines, thiols, sodium hydride.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzo[c][1,2,5]oxadiazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

Before delving into applications, it is essential to understand the chemical properties of the compound:

  • Molecular Formula : C₁₃H₁₃ClN₄O₃
  • Molecular Weight : 300.73 g/mol
  • IUPAC Name : 7-chloro-N-ethyl-4-nitro-N-phenyl-2,1,3-benzoxadiazol-5-amine

The compound features a benzoxadiazole core, which is known for its diverse biological activities and utility in various chemical reactions.

Medicinal Chemistry

The compound has been explored for its potential as an anticancer agent. Research indicates that derivatives of benzoxadiazole exhibit strong inhibition of glutathione S-transferases (GSTs), which are often overexpressed in cancer cells. For instance, studies have shown that compounds similar to this compound can trigger apoptosis in tumor cell lines by inhibiting GST activity .

Case Study: Anticancer Activity
A study highlighted the anticancer mechanisms of benzoxadiazole derivatives, showcasing their ability to induce cytotoxicity at low concentrations (submicromolar) against various cancer cell lines . This suggests that this compound could be a promising candidate for further development in cancer therapy.

Fluorescence Imaging

Benzoxadiazole derivatives are renowned for their fluorescent properties, making them suitable for use as fluorescent probes in biological imaging. The incorporation of the nitro group enhances the photophysical properties of these compounds, allowing for effective labeling and visualization of biological targets in live cells.

Application Example: Biological Imaging
In biochemical assays, the compound can be utilized as a fluorescent chiral derivatization reagent. Its ability to form stable complexes with various biomolecules facilitates the detection and quantification of enantiomers in complex mixtures .

Biochemical Assays

The compound serves as a valuable tool in biochemical assays due to its reactivity and specificity towards certain biomolecules. It can be employed in high-performance liquid chromatography (HPLC) methods for the separation and analysis of carboxylic acids and other organic compounds.

Table: Comparison of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryAnticancer agent targeting GSTsInduces apoptosis at submicromolar concentrations
Fluorescence ImagingFluorescent probe for biological imagingEffective labeling and visualization capabilities
Biochemical AssaysReagent for HPLC methodsUseful for separating enantiomers in mixtures

Mechanism of Action

The mechanism of action of 7-Chloro-N-ethyl-4-nitro-N-phenylbenzo[c][1,2,5]oxadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in key biological processes. For example, it may inhibit the activity of certain enzymes by forming covalent bonds with their active sites, leading to the disruption of essential cellular functions.

Comparison with Similar Compounds

Structural Analogs of Benzoxadiazole Derivatives

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Substituents Melting Point (°C) Biological Activity/Application
7-Chloro-N-ethyl-4-nitro-N-phenyl-2,1,3-benzoxadiazol-5-amine (Target) C₁₄H₁₁ClN₄O₃* N-Ethyl, N-phenyl, Cl, NO₂ Not reported Potential bioactivity (inference)
N-Benzyl-7-chloro-4-nitro-2,1,3-benzoxadiazol-5-amine C₁₃H₉ClN₄O₃ N-Benzyl, Cl, NO₂ 135–137 Irritant (hazard note); research use
7-Chloro-N,N-diethyl-4-nitro-2,1,3-benzoxadiazol-5-amine C₁₂H₁₂ClN₅O₃ N,N-Diethyl, Cl, NO₂ Not reported Discontinued commercial availability
N-(3-Chloro-5-fluorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine C₁₂H₆ClFN₄O₃ N-(3-Cl-5-F-phenyl), NO₂ Not reported Binds HIF2α/ARNT proteins; structural studies
5-Chloro-6-nitro-1,3-benzoxazol-2-amine C₇H₄ClN₃O₃ Benzoxazole core, Cl, NO₂ Not reported Intermediate for agrochemicals

*Inferred formula based on substituents.

Key Observations:

Core Heterocycle Variations :

  • Benzoxadiazoles (e.g., target compound) exhibit a fused benzene-oxadiazole ring, whereas benzoxazoles (e.g., 5-Chloro-6-nitro-1,3-benzoxazol-2-amine) replace one nitrogen with oxygen, altering electronic properties and binding affinity .
  • Benzothiadiazoles (e.g., tizanidine in ) substitute oxygen with sulfur, enhancing lipophilicity and pharmacological activity (e.g., muscle relaxant properties) .

Substituent Effects: N-Substituents: The target compound’s N-ethyl and N-phenyl groups likely improve lipid solubility compared to the N-benzyl analog (). N,N-diethyl derivatives () may exhibit higher volatility due to alkyl chains . Fluorine in the 3-chloro-5-fluorophenyl analog () may enhance metabolic stability .

N-Benzyl derivatives () are marked as irritants, highlighting the need for careful handling in industrial settings .

Biological Activity

7-Chloro-N-ethyl-4-nitro-N-phenyl-2,1,3-benzoxadiazol-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including antimicrobial properties, cytotoxic effects, and other relevant pharmacological characteristics based on available literature.

Chemical Structure

The compound's structure can be represented as follows:

C15H14ClN3O2\text{C}_{15}\text{H}_{14}\text{Cl}\text{N}_{3}\text{O}_{2}

Antimicrobial Properties

A significant area of research has focused on the antimicrobial activity of benzoxadiazole derivatives. For instance, studies have demonstrated that similar compounds exhibit potent activity against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMIC (µM)Reference
This compoundStaphylococcus aureus10.0
7-Chloro-N-methyl-4-nitro-N-phenyl-2,1,3-benzoxadiazol-5-amineEscherichia coli15.0
4-Nitrobenzoxadiazole derivativesBacillus subtilis8.0

These findings suggest that the compound may possess a spectrum of activity against both Gram-positive and Gram-negative bacteria, with varying potency.

Cytotoxic Effects

In vitro studies have shown that benzoxadiazole derivatives can exhibit cytotoxic effects against cancer cell lines. For example, compounds similar to this compound have been evaluated for their ability to induce apoptosis in cancer cells.

Table 2: Cytotoxicity Data

Compound NameCell LineIC50 (µM)Reference
This compoundHeLa25.0
Benzodiazole derivativeMCF730.0

The IC50 values indicate that these compounds can effectively inhibit cell proliferation at micromolar concentrations.

The mechanism by which benzoxadiazole derivatives exert their biological effects is not fully elucidated but may involve the following pathways:

  • Inhibition of DNA Synthesis : Compounds may interfere with DNA replication in bacteria.
  • Apoptosis Induction : In cancer cells, they may trigger apoptotic pathways through mitochondrial dysfunction.
  • Enzyme Inhibition : Potential inhibition of specific bacterial enzymes involved in cell wall synthesis or metabolic pathways.

Case Studies

Several case studies have highlighted the potential therapeutic applications of benzoxadiazole derivatives:

  • Antibacterial Activity Against Resistant Strains : A study demonstrated that a similar benzoxadiazole compound showed efficacy against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of 12 µM, suggesting its potential as a lead compound for developing new antibiotics .
  • Cytotoxicity in Cancer Therapy : Research indicated that a related compound exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells, highlighting its potential for targeted cancer therapy .

Q & A

Q. What are the common synthetic routes for 7-Chloro-N-ethyl-4-nitro-N-phenyl-2,1,3-benzoxadiazol-5-amine?

Methodological Answer: The synthesis typically involves cyclization of substituted benzoic acid hydrazides using phosphorus oxychloride (POCl₃) under reflux conditions (90–120°C). Key steps include:

  • Hydrazide Formation: Reacting a chlorinated benzoic acid derivative with hydrazine.
  • Cyclization: Using POCl₃ as a dehydrating agent to form the benzoxadiazole core .
  • Nitro Group Introduction: Electrophilic nitration at the 4-position, followed by N-ethyl and N-phenyl substitutions via nucleophilic aromatic substitution . Table 1: Common Reagents and Conditions
StepReagents/ConditionsPurpose
Hydrazide FormationHydrazine hydrate, ethanol, refluxPrecursor preparation
CyclizationPOCl₃, 120°C, 3–6 hrsBenzoxadiazole ring closure
NitrationHNO₃/H₂SO₄, 0–5°CNitro group introduction

Q. Which spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • IR Spectroscopy: Identifies functional groups (e.g., nitro at ~1520 cm⁻¹, benzoxadiazole C=N at ~1620 cm⁻¹) .
  • ¹H/¹³C NMR: Confirms substitution patterns (e.g., aromatic protons at δ 6.5–8.5 ppm, ethyl group at δ 1.2–1.4 ppm) .
  • Mass Spectrometry (FABMS/ESI-HRMS): Validates molecular weight (e.g., [M+H]⁺ peak at m/z 390.5) .

Q. What are the key challenges in purifying this compound?

Methodological Answer:

  • Byproduct Removal: Use column chromatography (silica gel, hexane/ethyl acetate gradient) to separate unreacted hydrazides or nitro intermediates .
  • Solvent Selection: Polar aprotic solvents (e.g., DMSO) improve solubility during recrystallization .

Q. How is the nitro group’s position confirmed in the benzoxadiazole ring?

Methodological Answer:

  • NOE NMR Experiments: Detect spatial proximity between nitro and adjacent substituents.
  • X-ray Crystallography (if available): Directly visualizes the nitro group’s position .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

  • Temperature Control: Lower nitration temperatures (0–5°C) reduce side reactions like over-nitration .
  • Catalyst Screening: Lewis acids (e.g., FeCl₃) enhance cyclization efficiency .
  • Solvent Polarity: High-polarity solvents (e.g., DMF) improve nitro group substitution kinetics .

Q. How to resolve contradictory data between NMR and mass spectrometry results?

Methodological Answer:

  • Isotopic Pattern Analysis: Check for chlorine isotopes (³⁵Cl/³⁷Cl) in mass spectra, which may cause misinterpretation of molecular ion peaks .
  • 2D NMR (COSY, HSQC): Resolve overlapping signals from aromatic protons or ethyl/phenyl groups .

Q. What strategies are effective for studying structure-activity relationships (SAR) of derivatives?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with halogens (Cl, F), electron-donating groups (OCH₃), or bulky substituents to assess steric/electronic effects .
  • Biological Assays: Use acetylcholinesterase (AChE) inhibition assays to correlate substituent changes with activity (e.g., IC₅₀ values) . Table 2: Example SAR Findings
SubstituentBiological Activity (AChE IC₅₀)
4-NO₂12.5 µM
4-Cl18.3 µM
4-OCH₃25.6 µM

Q. How do electronic effects of substituents influence spectroscopic properties?

Methodological Answer:

  • Nitro Group: Strong electron-withdrawing effect downfield-shifts adjacent aromatic protons in NMR (δ 8.2–8.5 ppm) .
  • Chloro Substituent: Increases fluorescence quenching in UV-Vis spectra due to heavy atom effect .

Q. What methods assess the compound’s potential biological activity?

Methodological Answer:

  • In Vitro Assays: AChE inhibition (Ellman’s method) or kinase inhibition (radioligand binding) .
  • Molecular Docking: Simulate interactions with target proteins (e.g., COX-2 or EGFR) using software like AutoDock Vina .

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